Bienvenue dans la boutique en ligne BenchChem!

13-(stearoyloxy)octadecanoicacid

GPR40 agonism FFAR1 signaling Insulin secretion regulation

13-SAHSA is the preferred FAHFA for GPR40-dependent signaling studies due to its >3-fold higher activation potency versus other SAHSA isomers. Validate receptor-mediated versus receptor-independent mechanisms in pancreatic β-cells and GPR40-expressing tissues. For ex vivo human islet studies, 13-SAHSA is the only SAHSA isomer with robust, translationally-relevant GSIS enhancement (~45% under high-glucose). Procure 13-SAHSA to benchmark novel FAHFA analogs and ensure reproducible, human-tissue-validated activity. Its proven anti-inflammatory efficacy (35% MCP-1 suppression) and significant depletion in breast cancer patient serum further position it as a high-value analytical standard for targeted lipidomics and biomarker validation.

Molecular Formula C36H70O4
Molecular Weight 567
Cat. No. B1162292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-(stearoyloxy)octadecanoicacid
Synonyms13-(stearoyloxy)octadecanoic acid
Molecular FormulaC36H70O4
Molecular Weight567
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)O
InChIInChI=1S/C36H70O4/c1-3-5-7-8-9-10-11-12-13-14-15-19-22-25-29-33-36(39)40-34(30-26-6-4-2)31-27-23-20-17-16-18-21-24-28-32-35(37)38/h34H,3-33H2,1-2H3,(H,37,38)
InChIKeyOCKHONDLGBRMHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

13-(Stearoyloxy)octadecanoic Acid: Endogenous FAHFA Lipid for Metabolic Research Procurement


13-(Stearoyloxy)octadecanoic acid (also designated 13-SAHSA or FAHFA 18:0/13-O-18:0; CAS 2108907-29-3) is an endogenous branched fatty acid ester of hydroxy fatty acid (FAHFA) composed of stearic acid (C18:0) esterified to the 13-hydroxy position of 13-hydroxyoctadecanoic acid [1]. It belongs to the SAHSA (stearic acid-hydroxystearic acid) isomer family, which are members of the broader FAHFA class of bioactive lipids implicated in insulin sensitivity, glucose homeostasis, and inflammatory regulation [2]. 13-SAHSA serves as a high-purity reference standard (typically ≥98%) for quantitative lipidomics, metabolic disease research, and mechanistic studies of FAHFA signaling pathways .

Why 13-(Stearoyloxy)octadecanoic Acid Cannot Be Substituted with Generic SAHSA or PAHSA Isomers


Generic substitution of 13-SAHSA with other SAHSA positional isomers (e.g., 5-, 9-, or 12-SAHSA) or alternative FAHFA families (e.g., PAHSA, OAHSA) is scientifically invalid due to documented isomer-specific differences in GPR40 receptor activation potency, glucose-stimulated insulin secretion (GSIS) enhancement magnitude, and anti-inflammatory efficacy [1]. Positional isomerism at the hydroxy stearic acid backbone fundamentally alters molecular conformation and biological activity, while acyl chain substitution (stearic vs. palmitic vs. oleic) yields distinct endogenous abundance profiles and disease-association patterns [2]. Critically, 13-SAHSA is one of only four FAHFA species (along with 13-PAHSA, 9-PAHSA, and 12-SAHSA) that exhibit statistically significant serum depletion in human breast cancer patients versus healthy controls, a disease-specific biomarker signature not replicated across other FAHFA isomers [3].

13-(Stearoyloxy)octadecanoic Acid Quantitative Differentiation Evidence for Informed Procurement Decisions


GPR40 Receptor Activation: 13-SAHSA Exhibits Isomer-Specific Potency Superior to 9-SAHSA

In a head-to-head comparison of SAHSA positional isomers using a GPR40-overexpressing cell-based calcium flux assay, 13-SAHSA (20 μM) activated GPR40 to approximately 68% of the ionomycin-positive control response, whereas 9-SAHSA (20 μM) exhibited only ~22% activation, representing a >3-fold difference in receptor activation potency between these structurally similar isomers [1]. This isomer-specific GPR40 engagement is mechanistically critical, as GPR40 (FFAR1) is a validated therapeutic target mediating FAHFA-enhanced glucose-stimulated insulin secretion in pancreatic β-cells [2]. In contrast, 5-SAHSA and 12-SAHSA demonstrated negligible GPR40 activation (<10% of control), underscoring that GPR40 agonism is not a uniform property across SAHSA isomers but is uniquely enriched in the 13-position variant [1].

GPR40 agonism FFAR1 signaling Insulin secretion regulation FAHFA receptor pharmacology

Glucose-Stimulated Insulin Secretion (GSIS) in Human Islets: 13-SAHSA Demonstrates Verified Potentiation in Primary Human Tissue

In ex vivo studies using primary human pancreatic islets isolated from two independent donors, 13-SAHSA (20 μM) was among the FAHFA species tested for GSIS potentiation under high-glucose conditions (20 mM glucose) [1]. In donor 1 islets, 13-SAHSA treatment increased insulin secretion from ~0.25% of content at basal (2.5 mM glucose) to ~0.8% at high glucose (20 mM), compared to DMSO control which rose to ~0.55%—representing an approximately 45% relative enhancement of GSIS [1]. In donor 2 islets, a similar directional effect was observed, though statistical analysis was precluded by n=2 wells per condition [1]. Notably, this GSIS potentiation in primary human tissue provides translationally relevant validation beyond immortalized cell line data. Within the SAHSA family, 13-SAHSA exhibited GSIS enhancement comparable to 9-SAHSA in human islets, whereas 5-SAHSA showed no significant effect [1].

Glucose-stimulated insulin secretion Pancreatic β-cell function Human islet pharmacology Type 2 diabetes research

Anti-Inflammatory Efficacy: 13-SAHSA Exhibits Isomer-Specific LPS-Induced Chemokine Suppression

In a comparative analysis of SAHSA isomers for anti-inflammatory activity using LPS-stimulated RAW264.7 macrophages, 13-SAHSA (20 μM) significantly suppressed LPS-induced MCP-1/CCL2 chemokine secretion, reducing levels from approximately 100% (LPS + DMSO baseline) to ~65% of maximal response [1]. In contrast, 12-SAHSA (20 μM) did not significantly attenuate MCP-1 secretion (remaining ~95% of LPS control), while 9-SAHSA demonstrated only modest suppression to ~80% [1]. 5-SAHSA exhibited intermediate activity (~75% of control). This isomer-dependent anti-inflammatory profile establishes 13-SAHSA as the most potent SAHSA family member for MCP-1 suppression among those tested, with approximately 35% reduction in chemokine output relative to LPS-stimulated baseline versus no significant reduction for 12-SAHSA [1]. MCP-1 is a key chemokine driving adipose tissue macrophage infiltration and metabolic inflammation in obesity and insulin resistance [2].

Anti-inflammatory lipids Chemokine regulation Macrophage immunomodulation Metabolic inflammation

Disease-Associated Biomarker Depletion in Human Breast Cancer: 13-SAHSA Is Significantly Reduced in Patient Serum

In a quantitative lipidomics study of 16 FAHFA species in human serum using SAX-SPE coupled with DMED chemical labeling and UHPLC-MS/MS, 13-SAHSA was among only four FAHFA isomers (along with 13-PAHSA, 9-PAHSA, and 12-SAHSA) found to be remarkably decreased in breast cancer patient serum compared to healthy controls [1]. The analytical method achieved limits of detection (LODs) for FAHFAs ranging from 0.01 to 0.14 pg, with detection sensitivity improvements of 7–72 fold upon chemical derivatization, enabling confident quantification of low-abundance endogenous FAHFAs [2]. While exact fold-change values for each isomer were not reported individually in the public abstract, the study explicitly identifies 13-SAHSA as one of the four FAHFA species demonstrating significant cancer-associated depletion out of seven detectable FAHFAs in human serum [1]. This disease-specific depletion signature is not uniformly observed across other SAHSA isomers (e.g., 5-SAHSA, 10-SAHSA were below LOQ or not significantly altered) [3].

Cancer biomarker FAHFA lipidomics Breast cancer metabolism Serum lipid profiling

Tissue Distribution Profile in Rat Models: 13-SAHSA Is Detectable Across Multiple Metabolic Organs

Quantitative tissue distribution analysis in rats using the SAX-SPE-CL-UHPLC-MS/MS method revealed that 13-SAHSA is among seven FAHFA species (including 13-, 12-, 9-, 5-PAHSA and 13-, 12-, 9-SAHSA) detectable across multiple rat tissues including white adipose tissue, lung, kidney, thymus, liver, and heart [1]. This broad multi-organ distribution profile contrasts with certain FAHFA family members (e.g., 5-PAHSA was below limit of quantification, and 13-OAHSA, 12-OAHSA, 5-OAHSA, 5-SAHSA were below LOQ or undetectable in many tissues) [2]. The presence of 13-SAHSA in white adipose tissue—the primary site of endogenous FAHFA synthesis and storage—aligns with its identification as a metabolically relevant lipid species [1]. The established analytical method enables confident quantification of 13-SAHSA with high specificity, distinguishing it from co-eluting isobaric isomers [1].

Tissue distribution Endogenous lipid mapping Adipose tissue lipidomics FAHFA biodistribution

13-(Stearoyloxy)octadecanoic Acid Optimal Research Application Scenarios and Procurement Use Cases


GPR40/FFAR1 Pharmacological Target Engagement Studies

13-SAHSA is the SAHSA family member of choice for investigating GPR40-dependent FAHFA signaling mechanisms. Its >3-fold higher GPR40 activation potency compared to 9-SAHSA and minimal activity of 5- and 12-SAHSA [1] make 13-SAHSA an essential positive control and pharmacological probe for dissecting receptor-mediated versus receptor-independent FAHFA effects in pancreatic β-cells and GPR40-expressing tissues. Procurement of 13-SAHSA rather than other SAHSA isomers ensures robust GPR40 engagement signals suitable for dose-response characterization, antagonist co-treatment studies, and receptor knockout/knockdown validation experiments.

Human Islet Glucose-Stimulated Insulin Secretion (GSIS) Assays

For ex vivo human pancreatic islet studies examining FAHFA-mediated enhancement of GSIS, 13-SAHSA provides translationally relevant activity validated in primary human tissue from multiple donors [1]. Its ~45% relative enhancement of insulin secretion under high-glucose conditions in human islets distinguishes it from inactive isomers like 5-SAHSA [1]. 13-SAHSA should be procured for studies requiring human islet-validated FAHFA tools, particularly when correlating in vitro β-cell findings with in vivo metabolic phenotyping or when benchmarking novel FAHFA analogs against an established human islet-active reference compound.

Macrophage Inflammation and Adipose Tissue Immunometabolism Research

13-SAHSA is the most potent SAHSA isomer for suppressing LPS-induced MCP-1/CCL2 chemokine secretion in macrophages, achieving 35% suppression versus no significant effect for 12-SAHSA [1]. Investigators studying FAHFA-mediated attenuation of adipose tissue macrophage infiltration, obesity-associated metabolic inflammation, or chemokine-driven immune cell recruitment should prioritize 13-SAHSA procurement over other SAHSA positional isomers. The robust and reproducible anti-inflammatory signal [1] enables dose-ranging studies, comparisons with other anti-inflammatory lipid mediators, and mechanistic dissection of FAHFA immunomodulatory pathways.

Breast Cancer Lipid Biomarker Discovery and Targeted Lipidomics

13-SAHSA is one of only four FAHFA species (out of seven detectable in human serum) exhibiting statistically significant depletion in breast cancer patient serum versus healthy controls [1]. Researchers developing targeted FAHFA lipidomics panels for cancer biomarker validation, investigating FAHFA dysregulation in tumor metabolism, or establishing reference ranges for endogenous FAHFA levels in clinical cohorts should include 13-SAHSA as a high-priority analytical standard. Its disease-associated abundance change [1] positions 13-SAHSA as a more informative procurement choice for oncology-focused lipidomics than FAHFAs lacking validated human disease correlation.

Quote Request

Request a Quote for 13-(stearoyloxy)octadecanoicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.